molecular formula C14H8Cl2N2OS B10974410 3,4-dichloro-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10974410
M. Wt: 323.2 g/mol
InChI Key: IPOYCFLLPZTTEI-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene carboxamides. This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzothiophene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the reaction of 3,4-dichlorobenzothiophene with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(3-PYRIDYL)BENZAMIDE
  • 3,4-DICHLORO-N-(3-METHYL-2-PYRIDINYL)BENZAMIDE
  • 3,4-DICHLORO-N-(4,6-DIMETHYL-2-PYRIDINYL)BENZAMIDE

Uniqueness

3,4-DICHLORO-N-(2-PYRIDINYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a benzothiophene and a pyridine ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.2 g/mol

IUPAC Name

3,4-dichloro-N-pyridin-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-4-3-5-9-11(8)12(16)13(20-9)14(19)18-10-6-1-2-7-17-10/h1-7H,(H,17,18,19)

InChI Key

IPOYCFLLPZTTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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